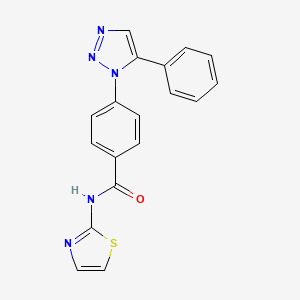
4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a phenyl group attached to a triazole ring, which is further connected to a benzamide moiety through a thiazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the following steps:
Formation of the Azide Intermediate: The starting material, 4-iodoaniline, is reacted with sodium azide to form 4-azidoaniline.
Cycloaddition Reaction: The azide intermediate is then reacted with phenylacetylene in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Thiazole Formation: The triazole intermediate is further reacted with 2-bromoacetophenone to introduce the thiazole ring.
Amidation: Finally, the thiazole-triazole intermediate is reacted with benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation Products: Oxidized derivatives of the triazole and thiazole rings.
Reduction Products: Reduced derivatives of the benzamide moiety.
Substitution Products: Substituted benzamide derivatives with various functional groups.
科学研究应用
4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals and other compounds.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Industrial Applications: The compound is used in the synthesis of specialty chemicals, dyes, and pigments due to its unique chemical properties.
作用机制
The mechanism of action of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. In materials science, the compound can form stable complexes with metals, enhancing the properties of the resulting materials.
相似化合物的比较
4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide can be compared with other similar compounds, such as:
4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide: Lacks the thiazole ring, which may affect its biological activity and chemical properties.
N-(thiazol-2-yl)benzamide: Lacks the triazole ring, which may reduce its ability to interact with certain biological targets.
4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(pyridin-2-yl)benzamide: Contains a pyridine ring instead of a thiazole ring, which may alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of the triazole and thiazole rings, which provides a distinct set of chemical and biological properties that can be exploited in various scientific and industrial applications.
属性
IUPAC Name |
4-(5-phenyltriazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c24-17(21-18-19-10-11-25-18)14-6-8-15(9-7-14)23-16(12-20-22-23)13-4-2-1-3-5-13/h1-12H,(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVBEVXLCRMOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,4-dichlorophenoxy)-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}acetamide](/img/structure/B2917924.png)
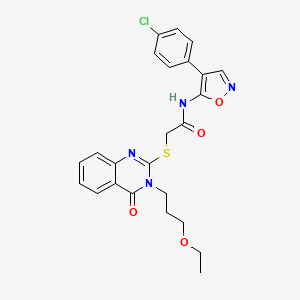
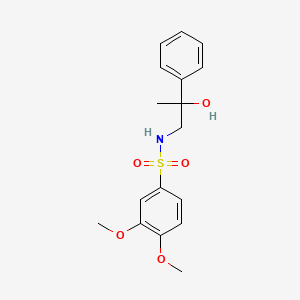
![Ethyl {[3-cyano-6-hydroxy-4-(2-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2917929.png)
![Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2917930.png)

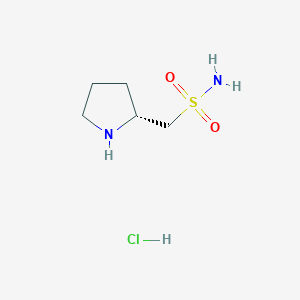
![5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
![4-((1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2917934.png)
![N-[(1-methyl-1h-pyrazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B2917936.png)
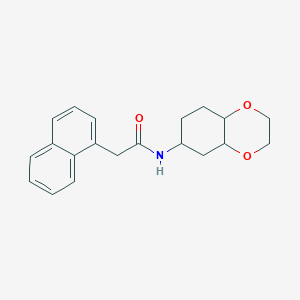
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2917940.png)
